N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H33N3O2 and its molecular weight is 443.591. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
The compound is structurally related to isoquinoline derivatives, which have been extensively studied for their unique structural aspects and properties. Research on similar compounds, such as amide-containing isoquinoline derivatives, has shown that their interaction with mineral acids can lead to the formation of gels or crystalline solids, depending on the acid used. This property is significant for understanding the solubility and stability of such compounds under various conditions, which is crucial for their potential applications in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Isoquinoline derivatives have been synthesized and tested for their antitumor activity. For example, methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives were synthesized and evaluated for cytostatic activity in vitro against leukemia and mammary tumor cells. Some derivatives showed significant inhibition of cell proliferation, indicating the potential of isoquinoline compounds in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis Methods
The development of efficient synthesis methods for isoquinoline derivatives is crucial for exploring their full potential in scientific research. A practical synthesis route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been described, highlighting the importance of novel synthesis strategies in the development of isoquinoline-based compounds for various applications (Wenpeng et al., 2014).
Comparative Metabolism Studies
Understanding the metabolism of isoquinoline derivatives is essential for their potential therapeutic use. Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of similar compounds, which is vital for assessing their safety and efficacy (Coleman, Linderman, Hodgson, & Rose, 2000).
Antifungal Agents
Research into the antifungal properties of isoquinoline derivatives, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, has shown promising results against Candida and Aspergillus species. These studies are crucial for the development of new antifungal therapies, highlighting the broad spectrum of scientific applications for isoquinoline compounds (Bardiot et al., 2015).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given the presence of a dimethylamino group, it’s plausible that the compound could interact with its targets through ionic interactions or hydrogen bonding .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-30(2)25-12-10-23(11-13-25)27(31-17-16-22-6-4-5-7-24(22)20-31)19-29-28(32)18-21-8-14-26(33-3)15-9-21/h4-15,27H,16-20H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZURPXBFTJJFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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